molecular formula C8H9Cl B047538 2-Methylbenzyl chloride CAS No. 552-45-4

2-Methylbenzyl chloride

Cat. No.: B047538
CAS No.: 552-45-4
M. Wt: 140.61 g/mol
InChI Key: VQRBXYBBGHOGFT-UHFFFAOYSA-N
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Description

2-Methylbenzyl chloride, also known as 1-(chloromethyl)-2-methylbenzene, is an organic compound with the molecular formula C8H9Cl. It is a colorless to pale-yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzyl chloride can be synthesized through the chlorination of 2-methyltoluene (o-xylene) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzyl group .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous chlorination of 2-methyltoluene in a reactor. The process is optimized to achieve high yields and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and thiols in solvents such as ethanol or water.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: 2-methylbenzyl alcohol, 2-methylbenzylamine, and 2-methylbenzylthiol.

    Oxidation: 2-methylbenzoic acid.

    Reduction: 2-methylbenzyl alcohol.

Scientific Research Applications

2-Methylbenzyl chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: Employed in the preparation of biologically active molecules and as a reagent in biochemical studies.

    Medicine: Utilized in the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: Used in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 2-Methylbenzyl chloride is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis. Its position of the chlorine atom relative to the methyl group allows for distinct chemical reactions and product formation compared to its isomers .

Properties

IUPAC Name

1-(chloromethyl)-2-methylbenzene
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InChI

InChI=1S/C8H9Cl/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3
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InChI Key

VQRBXYBBGHOGFT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1CCl
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Molecular Formula

C8H9Cl
Record name O-METHYLBENZYL CHLORIDE
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DSSTOX Substance ID

DTXSID5044441
Record name 1-(Chloromethyl)-2-methylbenzene
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Molecular Weight

140.61 g/mol
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Physical Description

O-methylbenzyl chloride appears as a colorless to pale-yellow colored liquid with a pungent odor. Insoluble in water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., A colorless to pale-yellow colored liquid with a pungent odor; [CAMEO]
Record name O-METHYLBENZYL CHLORIDE
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Record name alpha-Chloro-o-xylene
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Boiling Point

195-203 °C
Record name ALPHA-CHLORO-O-XYLENE
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Flash Point

165 °F
Record name alpha-Chloro-o-xylene
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Solubility

PRACTICALLY INSOL IN WATER; MISCIBLE WITH ABSOLUTE ALCOHOL, SOL IN ALL PROP WITH ACETONE, ETHER
Record name ALPHA-CHLORO-O-XYLENE
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Color/Form

LIQUID

CAS No.

552-45-4, 99765-61-4
Record name O-METHYLBENZYL CHLORIDE
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Record name 2-Methylbenzyl chloride
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Record name alpha-Chloro-o-xylene
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Record name Benzene, 1-(chloromethyl)-2-methyl-
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Synthesis routes and methods

Procedure details

A condenser tube, a stirring blade and a thermometer were set to a 500-mL-volume four-necked flask and in this reaction device, 86.9 g (0.82 mol) of o-xylene and 2.17 g (0.013 mol) of AIBN were placed to prepare a mixed solution. After the reaction device was heated to 90° C., chlorine gas was blown therein at a flow rate of 0.378 mol/hr, and the reaction was carried out for 4 hour with stirring. After completion of the reaction, a part of the reaction mixture was sampled. Then, the components of reaction mixture were analyzed by GC. As a result, the conversion of raw material o-xylene was 99.7%, the yield of α,α′-dichloro-o-xylene was 50.5% (based on o-xylene), and the selectivity of α,α′-dichloro-o-xylene was 50.7%. At this time, α-chloro-o-xylene was obtained in a yield of 30% (based on o-xylene), α,α-dichloro-o-xylene was obtained in a yield of 7%, and α,α,α′-trichloro-o-xylene was obtained in a yield of 9%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction pathway of 2-Methylbenzyl chloride at high temperatures?

A1: Theoretical studies using ab initio and Density Functional Theory (DFT) calculations suggest that the gas-phase pyrolysis of this compound predominantly proceeds through a concerted unimolecular mechanism []. This mechanism involves a six-centered cyclic transition state, leading to the elimination of hydrochloric acid (HCl) and the formation of benzocyclobutene. While a two-step mechanism involving a 1,3-chlorine shift followed by beta-elimination is also possible, the calculated transition state energy for the concerted mechanism is significantly lower, making it the more probable route.

Q2: How does the molecular structure of this compound relate to its observed microwave spectrum?

A2: The microwave spectra of this compound and its deuterated forms reveal crucial information about its structure []. The inertial defect (ΔI) values derived from the rotational constants indicate that only four hydrogen atoms lie outside the primary molecular plane. This finding confirms the non-planar structure of the molecule, with the CH2Cl group and four aromatic hydrogens out of the plane. Additionally, the dipole moment (μa) of 0.56 D further supports the asymmetric electron distribution in the molecule due to the presence of the chlorine atom.

Q3: Can this compound be utilized as a starting material in complex molecule synthesis?

A3: Yes, this compound serves as a versatile building block in organic synthesis. For example, it can be used to create chiral molecules like (R)-allyl-(3-amino-2-(2-methylbenzyl)propyl)carbamate []. This synthesis involves a three-step process starting from this compound to generate 2-(2-methylbenzyl)propane-1,3-diamine as a tartrate salt. Subsequently, a lipase-catalyzed desymmetrization reaction yields the desired chiral carbamate. This example highlights the utility of this compound in constructing valuable pharmaceutical intermediates.

Q4: How do computational chemistry methods contribute to understanding this compound's reactivity?

A4: Computational techniques like DFT calculations, utilized in [], prove invaluable for elucidating the reactivity of this compound. These calculations allow researchers to investigate various reaction mechanisms, determine transition state structures and energies, and predict the most likely reaction pathway. Additionally, analyzing parameters such as bond orders and NBO charges provides insights into the electronic rearrangements occurring during the reaction and the influence of the aromatic system on the overall reactivity. These computational insights offer a deeper understanding of this compound's behavior under various conditions.

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